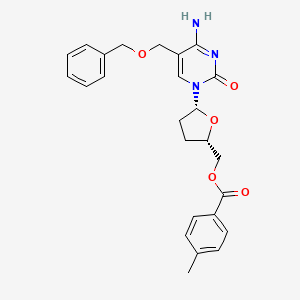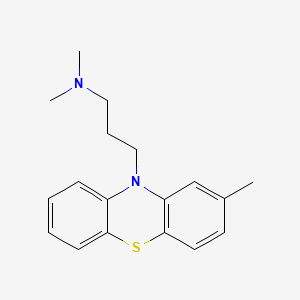
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N,N,2-trimethyl substitutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method includes the alkylation of phenothiazine with 3-chloropropanamine in the presence of a base, followed by methylation using methyl iodide. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- involves its interaction with various molecular targets. In the context of its pharmacological effects, it is known to interact with dopamine receptors, thereby modulating neurotransmitter activity in the brain. This interaction helps in alleviating symptoms of certain psychiatric disorders. Additionally, its anticholinergic properties contribute to its therapeutic effects by balancing cholinergic and dopaminergic activity in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: This compound has a similar core structure but differs in its oxidation state and functional groups.
10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,β-trimethyl-:
Uniqueness
10H-Phenothiazine-10-propanamine, N,N,2-trimethyl- stands out due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
117-65-7 |
|---|---|
Formule moléculaire |
C18H22N2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(2-methylphenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S/c1-14-9-10-18-16(13-14)20(12-6-11-19(2)3)15-7-4-5-8-17(15)21-18/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Clé InChI |
AZAXPWHDIAOXHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


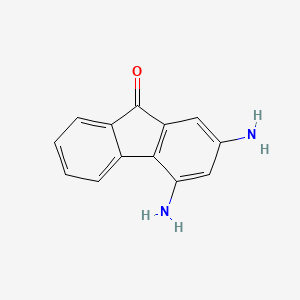
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
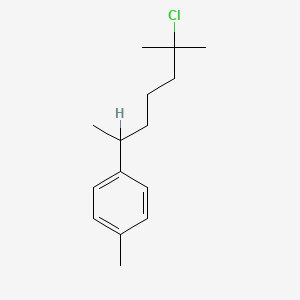
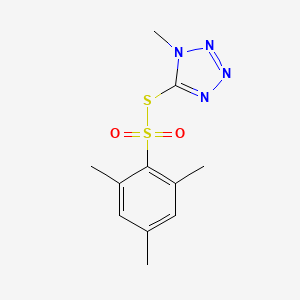
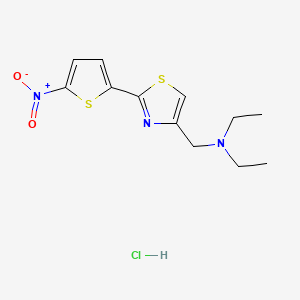

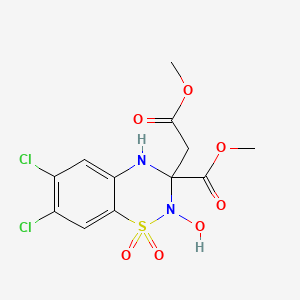
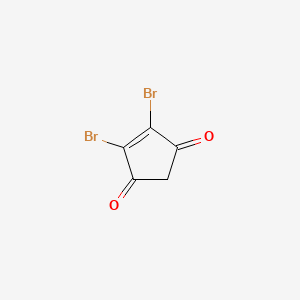
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)

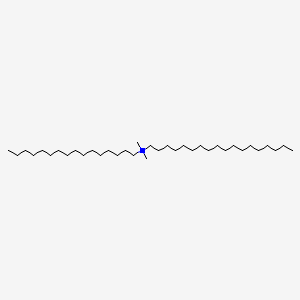

![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
